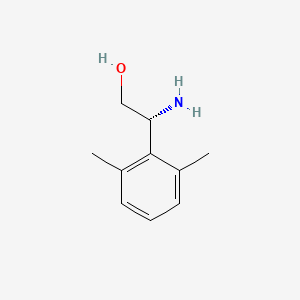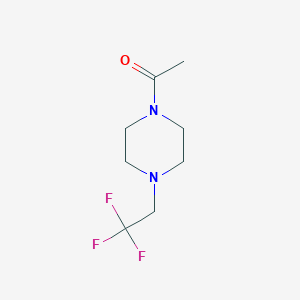
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C8H13F3N2O It is characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
- 2,2,2-Trifluoro-1-(3-furyl)ethanol
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13F3N2O |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-7(14)13-4-2-12(3-5-13)6-8(9,10)11/h2-6H2,1H3 |
Clave InChI |
BNTBHNHJKRABFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




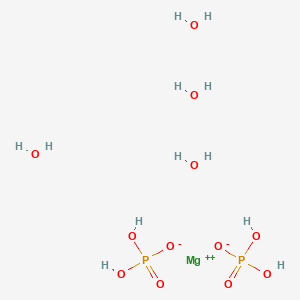
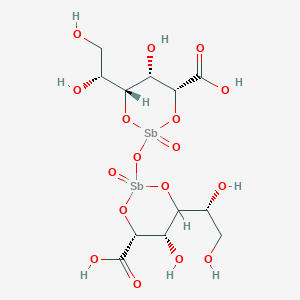
![2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione](/img/structure/B12954191.png)
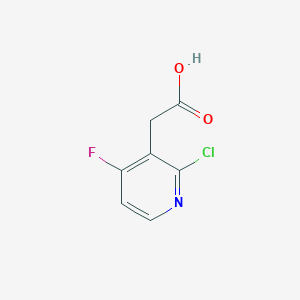
![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
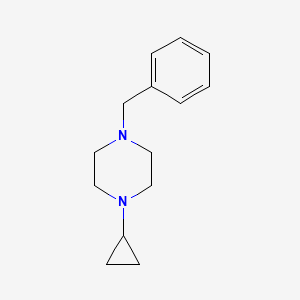
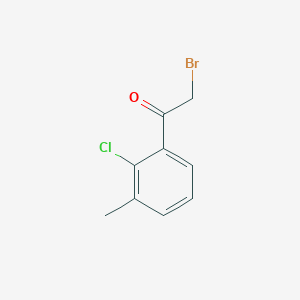
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
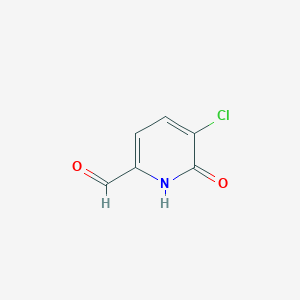
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
